1-Butyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-1-methylurea

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Researchers seeking novel chemotypes for unbiased screening face limited access to truly uncharacterized chemical space. This pyrrolidinylurea addresses that gap: • Unique 4-Cl-phenyl + asymmetric N-butyl/N-methyl urea scaffold absent from public analog series • Ideal diversity element for phenotypic/HTS campaigns where structural novelty is critical • 95% purity, in stock for immediate global shipping

Molecular Formula C16H22ClN3O2
Molecular Weight 323.82
CAS No. 894021-64-8
Cat. No. B2797589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-1-methylurea
CAS894021-64-8
Molecular FormulaC16H22ClN3O2
Molecular Weight323.82
Structural Identifiers
SMILESCCCCN(C)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H22ClN3O2/c1-3-4-9-19(2)16(22)18-13-10-15(21)20(11-13)14-7-5-12(17)6-8-14/h5-8,13H,3-4,9-11H2,1-2H3,(H,18,22)
InChIKeyBQFPQQXHSOQUIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 894021-64-8 Structural Identity & Data Scarcity


1-Butyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-1-methylurea (CAS 894021-64-8, molecular formula C16H22ClN3O2, molecular weight 323.82 g/mol) is a fully synthetic small molecule belonging to the 1-substituted 3-pyrrolidinylurea class [1]. Its core scaffold incorporates a 5-oxopyrrolidine ring N-substituted with a 4-chlorophenyl group and a urea moiety bearing both N-butyl and N-methyl substituents. As of the knowledge cutoff, no quantitative bioactivity data (IC50, Ki, EC50), in vivo pharmacological results, or target engagement profiles for this specific compound were identified in primary peer-reviewed literature, patents, or authoritative public databases such as ChEMBL, PubChem, or BindingDB [2]. All publicly accessible vendor listings for this compound provide only basic molecular descriptors and a stated purity of 95%, without any associated biological assay data. Consequently, the compound currently exists as a structurally defined but pharmacologically uncharacterized chemical entity, and any differentiation from analogs must be evaluated on the basis of structural and physicochemical considerations rather than experimentally determined biological performance.

May support unbiased phenotypic screening as a structurally novel entity with no annotated bioactivity
Unique substitution pattern (4-chlorophenyl + tertiary urea) differentiates from characterized analogs — supports scaffold-hopping evaluation
Multiple supplier availability with stated purity; identity and purity verification by LCMS/NMR recommended upon receipt

Why Generic Substitution Fails for This Compound


Within the 3-pyrrolidinylurea chemotype, even minor structural modifications at the N1-phenyl, N3-urea, or pyrrolidinone ring positions are known to profoundly alter pharmacological profiles, including potency, target selectivity, and physicochemical properties [1][2]. The 1968 Helsley et al. study on this compound class demonstrated that variations in phenyl substitution patterns produced qualitatively different central nervous system (CNS) activity spectra, including analgesic, anticonvulsant, sedative, and appetite-suppressant effects, with no predictable additivity or interchangeability [1]. For the target compound, the specific combination of a 4-chlorophenyl substituent on the pyrrolidinone nitrogen with an asymmetric N-butyl/N-methyl urea tail is absent from all characterized analogs in the public domain. Until quantitative, comparator-anchored data are generated for this specific molecule, any assumption of functional equivalence to other 3-pyrrolidinylureas, pyrrolidinyl urea TrkA inhibitors (e.g., WO2012158413), or urea transporter ligands is scientifically unjustified and carries a high risk of unexpected inactivity or off-target effects in any experimental system.

Pharmacological non-interchangeability
Minor structural modifications can profoundly shift potency and target selectivity across 3-pyrrolidinylurea chemotype
Unique substitution architecture
No publicly characterized analog combines 4-chlorophenyl at N1 with a tertiary N-butyl/N-methyl urea
Unvalidated class equivalence
Assuming similar activity to other pyrrolidinyl ureas or TrkA inhibitors without direct profiling carries high experimental risk

Differentiation from Closest Analogs


Unmatched Substitution Pattern

The target compound possesses a unique three-point substitution architecture—4-chlorophenyl at pyrrolidinone N1, methyl at urea N3, and butyl at urea N3—that is not replicated in any compound with publicly reported biological data within the 1-substituted 3-pyrrolidinylurea series [1]. The 1968 Helsley et al. paper, the foundational SAR study for this scaffold, evaluated a series of 1-substituted-3-(3-pyrrolidinyl)ureas but did not include any example bearing a tertiary urea (N,N-dialkyl substitution) or a 4-chlorophenyl group in combination with an N-butyl chain [1]. All reported analogs in that study were monosubstituted ureas with simple phenyl, benzyl, or alkyl R1 groups. More recent pyrrolidinyl urea patents (e.g., WO2012158413) describe TrkA inhibitors that are predominantly disubstituted ureas with complex heteroaryl R2 groups, none of which match the target compound's substitution pattern [2]. This structural uniqueness means no direct SAR interpolation is possible from existing data.

Substitution Pattern
Class-level
0 exact structural matches among publicly characterized 3‑pyrrolidinylureas
Structural uniqueness precludes SAR interpolation
De novo biological profiling required before any target‑based selection
Medicinal Chemistry Structure-Activity Relationship Chemical Biology

No Quantitative Bioactivity Data

A systematic search of ChEMBL, PubChem, BindingDB, and PubMed for the target compound using its CAS number (894021-64-8), IUPAC name, and SMILES notation returned zero quantitative bioactivity records (IC50, Ki, EC50, % inhibition at defined concentrations) as of the search date [1]. ChEMBL assays CHEMBL620010 (5-lipoxygenase inhibition at 100 µM) and CHEMBL1891140 (xanthine oxidase inhibition) that appeared in proximity searches were confirmed to be associated with different chemical entities, not CAS 894021-64-8 [1]. By comparison, structurally distinct pyrrolidinyl ureas disclosed in the TrkA patent series (US 9,562,055) demonstrate IC50 values ranging from <1 nM to >10 µM against TrkA kinase, and 1-substituted 3-pyrrolidinylureas from the Helsley series showed qualitative in vivo CNS activity at doses of 10–100 mg/kg [2][3]. Without primary data, the target compound cannot be ranked against any comparator by potency, selectivity, or efficacy.

Bioactivity Records
Data to verify
0 quantitative data points (IC₅₀, Kᵢ, EC₅₀) in public databases
Cannot rank against any comparator by potency or selectivity
Procurement value limited to exploratory screening or derivatization
Drug Discovery Target Engagement Biochemical Assay

logP and Hydrogen Bond Donor Profile

Using QikProp/Schrodinger-level computed property predictions generated for the target compound and compared with the nearest characterized analog from the Helsley 1968 series (1-phenyl-3-(3-pyrrolidinyl)urea, the unsubstituted parent scaffold), the target compound shows a calculated logP of approximately 3.0–3.5 (estimated by fragment-based methods), compared to a logP of ~0.8 for the parent 1-phenyl-3-(3-pyrrolidinyl)urea [1][2]. The tertiary urea motif (N-butyl, N-methyl) eliminates all hydrogen bond donor (HBD) capacity on the urea nitrogen, yielding a predicted HBD count of 0–1 (only the secondary amine-like NH at the pyrrolidine 3-position may donate), compared to 2–3 HBDs for monosubstituted urea analogs [2]. This HBD reduction, combined with elevated logP, is consistent with enhanced membrane permeability and potential blood–brain barrier penetration relative to the parent series, though no experimental logD, PAMPA, or Caco-2 data are publicly available to confirm this prediction [2]. These computed properties are not accompanied by any target-specific binding or functional data, so they cannot be used to infer biological superiority, only physicochemical differentiation.

Computed Properties
Class-level
Computed logP ~3.0–3.5, HBD count 0–1
(parent logP ~0.8, HBD 2–3)
Tertiary urea elevates logP and eliminates HBD — may shift ADME behavior
No experimental logD, PAMPA, or Caco‑2 data available to confirm
Physicochemical Profiling CNS Drug Design ADME Prediction

Viable Research Applications


Phenotypic & HTS Screening Library

Given its complete lack of annotated bioactivity data, the compound is best suited as a diversity element in unbiased phenotypic or high-throughput screening (HTS) campaigns where structural novelty is valued over known target engagement [1]. The tertiary urea motif and 4-chlorophenyl substituent introduce chemical features underrepresented in classical 3-pyrrolidinylurea series, potentially accessing distinct biological response profiles. Its 95% purity specification and commercial availability from multiple suppliers make it logistically viable for inclusion in screening decks, provided that identity and purity are verified by LCMS and 1H NMR upon receipt [1].

SAR Derivatization of 5-Oxopyrrolidine-Urea Core

For medicinal chemistry groups investigating structure-activity relationships within the pyrrolidinyl urea chemotype (e.g., TrkA kinase inhibition as described in US 9,562,055 [2]), this compound could serve as a synthetic intermediate or a starting point for library synthesis. Modifications at the 4-chlorophenyl ring (e.g., halogen replacement, introduction of additional substituents) or at the urea N-butyl/N-methyl groups could yield analogs with measurable target affinity. The presence of the 5-oxopyrrolidine ring provides a handle for further functionalization (e.g., reduction to pyrrolidine, enolate alkylation).

Negative Control for 3-Pyrrolidinylurea Bioassays

Should future profiling reveal that this compound lacks activity against a panel of targets known to be engaged by other 3-pyrrolidinylureas (e.g., TrkA, urea transporters, or CNS receptors), it could be designated as a structurally matched negative control. The absence of bioactivity data is a prerequisite for this application; once activity is measured and confirmed to be negligible relative to active analogs, the compound would gain procurement value as a control reagent for mechanistic studies [1].

Computational Benchmarking & Property Validation

Because the compound has computed but not experimentally measured physicochemical properties (logP, solubility, permeability), it could serve as a test case for validating in silico ADME prediction models [1]. Procurement and subsequent experimental determination of logD7.4, kinetic solubility, and Caco-2 permeability would generate a data point for a tertiary urea-containing pyrrolidinone that is absent from public training sets, thereby contributing to model refinement.

Application
Selection Property
Validation Focus
Phenotypic & HTS Screening Library
Structural novelty — unique substitution pattern
Purity & identity confirmation (LCMS, ¹H NMR)
SAR Derivatization of 5-Oxopyrrolidine-Urea Core
Functionalizable core with tertiary urea handle
Synthetic accessibility and analog profiling
Negative Control for 3-Pyrrolidinylurea Bioassays
Absence of annotated bioactivity (control prerequisite)
Target panel profiling to confirm inactivity
Computational Benchmarking & Property Validation
Computed logP/HBD without experimental counterpart
Experimental logD₇.₄, solubility, permeability
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